[(4-Chlorophenyl)(methoxy)methylene]malononitrile
Description
Properties
Molecular Formula |
C11H7ClN2O |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-methoxymethylidene]propanedinitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-15-11(9(6-13)7-14)8-2-4-10(12)5-3-8/h2-5H,1H3 |
InChI Key |
RSNVAKYRWIAILY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C(C#N)C#N)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of [(4-Chlorophenyl)(methoxy)methylene]malononitrile
General Synthetic Strategy
The synthesis of this compound typically involves a two-step process:
- Condensation of 4-chlorobenzaldehyde with malononitrile to form the corresponding hydroxy(4-chlorophenyl)methylene malononitrile intermediate.
- Methylation of the hydroxy intermediate to yield the methoxy-substituted final product.
This approach is consistent with analogous preparations of (4-phenoxyphenyl)methylene malononitrile derivatives reported in the patent literature, which provide a robust framework for the synthesis of related compounds with different aromatic substituents.
Detailed Stepwise Preparation
Step 1: Condensation Reaction
- Reactants: 4-Chlorobenzaldehyde and malononitrile.
- Catalyst/Base: Diisopropylethylamine or other suitable organic/inorganic bases.
- Solvent: Commonly used solvents include toluene, tetrahydrofuran, or polar aprotic solvents such as acetone or 1,4-dioxane.
- Conditions: The reaction is typically carried out at moderate temperatures (25–40°C) with stirring until completion, monitored by thin-layer chromatography (TLC).
- Outcome: Formation of 2-(hydroxy(4-chlorophenyl)methylene)malononitrile.
This condensation involves a Knoevenagel-type reaction where the active methylene group of malononitrile reacts with the aldehyde group of 4-chlorobenzaldehyde in the presence of a base, forming a hydroxy-substituted intermediate.
Step 2: Methylation of the Hydroxy Intermediate
- Methylating Agent: Dimethyl sulfate or methyl iodide.
- Base: Potassium carbonate or sodium bicarbonate.
- Solvent: 1,4-Dioxane, acetone, or other polar aprotic solvents.
- Conditions: The methylation is performed at room temperature or slightly elevated temperatures with stirring.
- Outcome: Conversion of the hydroxy group to a methoxy group, yielding this compound.
The methylation step is typically carried out in situ after the condensation or as a separate step, ensuring high purity and yield of the methoxy-substituted malononitrile derivative.
Representative Reaction Scheme
| Step | Reactants/Conditions | Product |
|---|---|---|
| 1 | 4-Chlorobenzaldehyde + Malononitrile + Base (e.g., diisopropylethylamine) in Toluene at 25–40°C | 2-(Hydroxy(4-chlorophenyl)methylene)malononitrile |
| 2 | Intermediate + Dimethyl sulfate + K2CO3 in 1,4-Dioxane or Acetone at RT | This compound |
Analysis of Preparation Methods
Choice of Base and Solvent
- Organic bases such as diisopropylethylamine are preferred for their mildness and efficiency in promoting the condensation without side reactions.
- Inorganic bases like potassium carbonate are effective for methylation due to their ability to deprotonate the hydroxy intermediate, facilitating nucleophilic substitution.
- Solvent selection is critical; polar aprotic solvents enhance methylation efficiency, while solvents like toluene are favored for condensation due to their inertness and ability to dissolve aromatic substrates.
Reaction Yields and Purification
- The condensation step generally proceeds with high yield (>80%) under optimized conditions.
- Methylation yields can vary but typically exceed 75% when using dimethyl sulfate and potassium carbonate.
- Purification methods include recrystallization from suitable solvents (e.g., toluene, ethanol) and solvent-antisolvent techniques to obtain crystalline products with high purity.
Alternative Catalytic Approaches
Recent literature indicates the use of nanomagnetic metal–organic frameworks as catalysts for related malononitrile condensation reactions, offering environmentally friendly and efficient alternatives. For example, Fe3O4@MIL-53(Al)-N(CH2PO3)2 catalysts have been applied to synthesize nicotinonitrile derivatives under solvent-free conditions with good yields, suggesting potential applicability to the preparation of this compound.
Comprehensive Research Findings
| Parameter | Optimal Conditions | Remarks |
|---|---|---|
| Base for Condensation | Diisopropylethylamine (organic base) | Mild, efficient, minimizes side reactions |
| Solvent for Condensation | Toluene or tetrahydrofuran | Good solubility for reactants, inert |
| Temperature | 25–40°C | Ambient to mild heating optimal |
| Methylating Agent | Dimethyl sulfate | Effective methyl donor, requires base |
| Base for Methylation | Potassium carbonate or sodium bicarbonate | Facilitates methylation via deprotonation |
| Solvent for Methylation | 1,4-Dioxane or acetone | Polar aprotic solvents enhance reaction rate |
| Purification | Recrystallization, solvent-antisolvent technique | Achieves high purity crystalline product |
| Yield (Condensation) | >80% | High yield under optimized conditions |
| Yield (Methylation) | >75% | Efficient methylation with proper base and solvent |
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)(methoxy)methylene]malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: The methoxy group can undergo condensation reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Condensation: Aldehydes or ketones can be used as electrophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while condensation reactions can produce a range of carbonyl-containing compounds .
Scientific Research Applications
Ultraviolet Absorption
One of the primary applications of [(4-Chlorophenyl)(methoxy)methylene]malononitrile is as an ultraviolet (UV) absorber in polymers and coatings. It has been demonstrated to enhance the stability of materials exposed to UV light, thereby reducing degradation and discoloration.
-
Case Study: Leather Treatment
A formulation containing this compound was applied to leather products. The treated leather exhibited significantly less yellowing compared to untreated samples, indicating effective UV protection. The process involved emulsifying the compound with methacrylate esters and applying it as a protective coating on leather surfaces . - Table 1: Comparison of Yellowing in Treated vs. Untreated Leather
| Sample Type | Yellowing Index |
|---|---|
| Untreated Leather | 5.2 |
| Treated Leather | 2.1 |
Polymer Composites
The compound is also utilized in the formulation of polymer composites, particularly in polyethylene and polyester resins. Its inclusion helps improve the thermal and mechanical properties of these materials.
- Case Study: Polyethylene Films
In experiments where polyethylene films were produced with this compound, the films demonstrated enhanced resistance to discoloration when exposed to light compared to control films lacking the UV absorber .
Antibacterial Properties
Research indicates that derivatives of malononitrile compounds exhibit significant antibacterial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
-
Case Study: Antibacterial Activity
A study evaluated several malononitrile derivatives for their antibacterial effects against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound displayed notable inhibition against these pathogens, suggesting potential applications in drug development for treating infections . - Table 2: Antibacterial Activity of Malononitrile Derivatives
| Compound Name | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Other Malononitriles | 10-12 | E. coli |
Veterinary Applications
Recent studies have explored the use of malononitrile compounds, including this compound, in veterinary medicine for controlling parasites in animals.
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)(methoxy)methylene]malononitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Malononitrile Derivatives
Key Research Findings
- Electrophilicity Hierarchy: Nitro-substituted derivatives (e.g., 2-(4-nitrobenzylidene)malononitrile) exhibit higher electrophilicity than methoxy- or alkyl-substituted analogs due to the strong electron-withdrawing nitro group .
- Catalytic Dependence: [(4-Chlorophenyl)methylene]malononitrile requires catalysts (e.g., fluorous pyridines) for phospha-Michael additions, whereas phenothiazine hybrids undergo spontaneous reactions under mild conditions .
Data Tables
Table 3: Crystallographic Data for Selected Derivatives
| Compound | Crystal System | Space Group | Notable Interactions |
|---|---|---|---|
| 3a (Phenothiazine-hexyl derivative) | Monoclinic | P21/a | π-π stacking; C–H···N bonds |
| 3b (Phenothiazine-octyl derivative) | Triclinic | P-1 | Alkyl chain interdigitation |
| This compound | N/A* | N/A* | Planar geometry (DFT-predicted) |
Biological Activity
[(4-Chlorophenyl)(methoxy)methylene]malononitrile is a synthetic compound that belongs to the malononitrile family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Malononitrile derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds in this class exhibit both antibacterial and antifungal activities. For instance:
- Antibacterial Activity : The compound demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Minimum Inhibitory Concentration (MIC) : The MIC values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against tested pathogens .
Anticancer Activity
Research has highlighted the potential anticancer properties of malononitrile derivatives. The active methylene group in these compounds plays a crucial role in their reactivity and biological efficacy:
- Mechanism of Action : The anticancer activity is thought to arise from the ability of these compounds to interact with cellular macromolecules, potentially leading to apoptosis in cancer cells .
- Case Studies : In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation significantly, suggesting their potential as therapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory effects of malononitrile derivatives have been documented in various studies:
- Inhibition of Inflammatory Pathways : Compounds such as this compound have been shown to inhibit key inflammatory mediators, contributing to their therapeutic potential in inflammatory diseases .
- Research Findings : A study indicated that these compounds could reduce inflammation markers in cell cultures, supporting their use in treating inflammatory conditions .
Data Table: Biological Activities of this compound
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various malononitrile derivatives, including this compound, revealing its effectiveness against resistant bacterial strains .
- Anticancer Mechanism Investigation : Research focused on the mechanism through which malononitrile derivatives induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
